molecular formula C21H16N4OS B3456049 3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol

3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol

Cat. No.: B3456049
M. Wt: 372.4 g/mol
InChI Key: ZGXJZVQZFJPZSL-UHFFFAOYSA-N
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Description

3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol is a complex organic compound with a molecular formula of C21H16N4OS[_{{{CITATION{{{_1{3-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo1,5-c ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol typically involves multiple steps, starting with the construction of the benzothieno[3,2-e]triazolo[1,5-c]pyrimidine core[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] [1 ...](https://link.springer.com/article/10.1007/s12039-011-0067-6). One common synthetic route includes the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions[{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 .... This method allows for quantitative yields and a one-pot procedure, making it efficient and practical for laboratory-scale synthesis[{{{CITATION{{{_2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ....

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile microwave-assisted synthesis of 8,9-cycloalkathieno[3,2-e] 1 ...[{{{CITATION{{{_3{Synthesis of Tetrahydrobenzothieno[ 2,3-d]pyrimidine and ... - MDPI](https://www.mdpi.com/2218-0532/77/4/755).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine

The compound has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrobenzothieno[2,3-d]pyrimidine

  • Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanylacetamide

Uniqueness

3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol stands out due to its specific structural features, such as the presence of the naphthol group, which can influence its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-16-10-13-6-2-1-5-12(13)9-15(16)19-23-20-18-14-7-3-4-8-17(14)27-21(18)22-11-25(20)24-19/h1-2,5-6,9-11,26H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXJZVQZFJPZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC6=CC=CC=C6C=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Reactant of Route 2
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Reactant of Route 3
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Reactant of Route 4
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Reactant of Route 5
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol
Reactant of Route 6
3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-naphthol

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